N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes both methoxy and ethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxyaniline and 4-ethoxybenzaldehyde. These compounds undergo a series of reactions, including condensation, cyclization, and amidation, to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Industrial methods also focus on minimizing waste and environmental impact through green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield quinones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethoxyphenyl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- N-(2,5-dimethoxyphenyl)-1-(4-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
Uniqueness
N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of both methoxy and ethoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5/c1-4-28-16-7-5-15(6-8-16)23-13-14(11-20(23)24)21(25)22-18-12-17(26-2)9-10-19(18)27-3/h5-10,12,14H,4,11,13H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGDBHSWEPYVSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146982 | |
Record name | N-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
876716-44-8 | |
Record name | N-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=876716-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2,5-Dimethoxyphenyl)-1-(4-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601146982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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